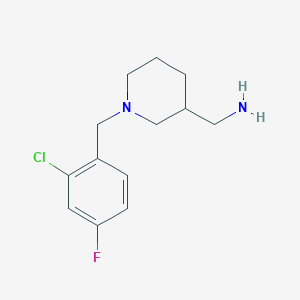

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2/c14-13-6-12(15)4-3-11(13)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEZOEOSDRNJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of both chlorine and fluorine atoms on the benzyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

- Molecular Formula : C₁₃H₁₈ClFN₂

- Molecular Weight : 256.75 g/mol

- IUPAC Name : 1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl}methanamine

Synthesis

The synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine typically involves:

- Reaction of 2-chloro-4-fluorobenzyl chloride with piperidine .

- Reduction of the resulting intermediate , often using catalysts like palladium on carbon.

- Purification through methods such as recrystallization or chromatography.

Pharmacological Profile

Research has indicated that (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine exhibits a range of biological activities:

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on various enzymes, including Class I PI3-kinases, which are implicated in cancer progression and other diseases. It demonstrates selective inhibition against specific isoforms, particularly Class la PI3K-a and -β, while sparing others, indicating potential for targeted therapies in oncology .

-

Receptor Binding :

- Its structural characteristics allow it to interact with various receptors, making it a candidate for studies related to receptor binding affinities. This property is crucial for developing new drugs targeting neurological disorders .

- Antimicrobial Activity :

Study 1: ADAMTS7 Inhibition

A recent study focused on the design and synthesis of derivatives similar to (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine to evaluate their inhibitory effects on ADAMTS7, an enzyme linked to atherosclerosis progression. The results indicated that modifications to the piperidine structure could enhance selectivity and potency against ADAMTS7 compared to other metzincins .

| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

Study 2: Anti-tumor Activity

Another investigation highlighted the anti-tumor potential of compounds derived from this class, showcasing their ability to inhibit cellular proliferation associated with malignant diseases through specific enzyme inhibition pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidinyl methanamine derivatives, which vary in substituent type, position, and electronic properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Physicochemical and Pharmacokinetic Trends

- Lipophilicity: Halogenated benzyl derivatives (e.g., 2-chloro-4-fluoro, 3,4-dichloro) exhibit higher logP values compared to non-halogenated analogues (e.g., 4-fluorobenzyl) .

- Solubility : Hydrochloride salts (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride) enhance aqueous solubility, critical for bioavailability .

- Metabolic Stability : Trifluoroethyl or pyridinyl substituents may reduce CYP450-mediated metabolism compared to benzyl groups .

Preparation Methods

Benzyl Intermediate Preparation

The starting point is typically the preparation of the benzyl halide intermediate, 2-chloro-4-fluorobenzyl chloride, which serves as an electrophile. This intermediate is synthesized by selective halogenation of the corresponding benzyl precursor or via chlorination of 4-fluorobenzyl derivatives under controlled conditions.

Piperidine Ring Functionalization

The benzyl intermediate is then reacted with a nucleophilic piperidin-3-yl species. This step involves nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, forming the benzylpiperidine scaffold. The reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone or acetonitrile at elevated temperatures (55–60°C) to promote substitution efficiency.

Methanamine Group Introduction

The methanamine group is introduced either by reductive amination of the piperidin-3-yl intermediate or by direct amination methods. This step often requires the use of amine sources and appropriate reducing agents or catalytic systems to ensure selective formation of the primary amine functionality on the piperidine ring.

Detailed Process Description with Reaction Conditions

Based on patent literature and recent synthetic studies, a representative preparation method is outlined below:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloro-4-fluorobenzyl chloride | Chlorination of 2-chloro-4-fluorotoluene with thionyl chloride or oxalyl chloride | Use of inert atmosphere recommended |

| 2 | Nucleophilic substitution with piperidin-3-ylamine | React benzyl chloride with piperidin-3-ylamine in N-methyl-2-pyrrolidone at 55–60°C for 3 hours | Controlled pH (4–5) adjustment post-reaction |

| 3 | Isolation and purification | Extraction with ethyl acetate, aqueous washes, solvent removal, and crystallization from water at 25–30°C | Filtration and drying yield pure product |

This process emphasizes the use of polar aprotic solvents and temperature control to maximize substitution efficiency and product purity. The pH adjustment step is crucial to precipitate the product and facilitate isolation.

Purification and Isolation Techniques

Purification of (1-(2-chloro-4-fluorobenzyl)piperidin-3-yl)methanamine involves:

- Liquid-liquid extraction: Separation of organic and aqueous layers to remove impurities.

- Crystallization: Induced by adding water or anti-solvents such as isobutyl acetate or methyl cyclohexane, often at controlled temperatures (~25–30°C).

- Drying: Vacuum drying or lyophilization to obtain the final solid product.

These techniques ensure removal of residual solvents and unreacted starting materials, yielding a product suitable for further application.

Industrial Scale Considerations

For industrial production, the synthesis is adapted to:

- Batch or continuous flow reactors: To control reaction parameters like temperature, pressure, and residence time, improving scalability and reproducibility.

- Use of robust solvents and bases: Including ester solvents, ether solvents, chloro solvents, and bases such as inorganic carbonates or organic amines.

- Advanced isolation methods: Including spray drying, anti-solvent precipitation, and slurry recrystallization to enhance product quality and throughput.

These adaptations optimize yield, reduce impurities, and facilitate compliance with regulatory standards.

Comparative Analysis of Preparation Methods

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Choice | Polar aprotic solvents (NMP, acetonitrile) | Mixed solvents including esters, ethers, chloro solvents |

| Reaction Control | Manual temperature and pH adjustments | Automated control systems for temperature, pH, and flow rates |

| Purification | Crystallization, extraction | Advanced drying techniques (spray drying, lyophilization) |

| Yield Optimization | Focus on reaction time and reagent purity | Process intensification and continuous flow synthesis |

Summary of Research Findings and Notes

- The reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-3-ylamine is the key step, requiring precise temperature and pH control to avoid side reactions and maximize yield.

- Use of N-methyl-2-pyrrolidone as solvent enhances nucleophilic substitution efficiency and solubility of intermediates.

- Purification by crystallization in aqueous media effectively isolates the product with high purity.

- Industrial processes incorporate scalable reactor designs and solvent systems to maintain product consistency and quality.

- Alternative synthetic routes involving sulfonamide intermediates and hydroxamate derivatives have been explored for related compounds but are less direct for this specific amine.

- Optimization of reaction conditions, including base selection and chlorinating agents (e.g., oxalyl chloride, thionyl chloride), is critical for efficient synthesis.

This comprehensive review integrates data from patent disclosures and recent synthetic studies, providing a professional and authoritative overview of the preparation methods for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine. The detailed reaction conditions, purification strategies, and industrial considerations presented here serve as a valuable resource for researchers and manufacturers working with this compound.

Q & A

Q. Methodological Answer :

Target Identification : Use databases like PDB or AlphaFold to identify proteins with structural compatibility (e.g., GPCRs or kinases).

Docking Studies : Employ software like AutoDock Vina to simulate binding poses. Focus on the chloro-fluorobenzyl moiety’s hydrophobic interactions and the amine’s hydrogen-bonding potential .

MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

[Basic] What analytical techniques confirm the compound’s structural identity and purity?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~283 (calculated for C₁₃H₁₇ClFN₂).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to verify ≥95% purity .

[Advanced] How to resolve contradictions in solubility data across studies?

Methodological Answer :

Contradictions often arise from:

Solvent Purity : Use HPLC-grade solvents and report lot numbers.

Temperature Control : Measure solubility at 25°C ± 0.5°C (e.g., shake-flask method).

pH Effects : Test solubility in buffered solutions (pH 2–10) to account for protonation of the amine group.

Validation : Cross-check with nephelometry or UV-Vis spectroscopy .

[Basic] What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers at –20°C, away from light. Label with GHS hazard codes (e.g., H315 for skin irritation) .

[Advanced] How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodological Answer :

Core Modifications :

- Replace the chloro/fluoro groups with other halogens (e.g., Br, I) to assess electronic effects .

- Vary the piperidine substituents (e.g., methyl, hydroxyl) to study steric impacts.

Assay Selection :

- Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays.

- Compare IC₅₀ values and ligand efficiency metrics (e.g., LE = –RT ln(IC₅₀)/HA) .

[Advanced] How to optimize reaction yields in multi-step syntheses?

Q. Methodological Answer :

Stepwise Monitoring : Use in-situ IR or LC-MS to identify bottlenecks (e.g., incomplete benzylation).

Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.

Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

[Basic] What are the compound’s stability profiles under varying conditions?

Q. Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition points (expected >200°C).

- Photostability : Expose to UV light (254 nm) for 48 hrs; monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 7 days. Amide or ester analogs may hydrolyze faster .

[Advanced] How to validate target engagement in cellular models?

Q. Methodological Answer :

Cellular Uptake : Use radiolabeled (³H) compound or fluorescent tagging (e.g., BODIPY) to track intracellular accumulation .

Knockdown Studies : Apply siRNA against the putative target and measure changes in activity (e.g., cAMP levels for GPCR targets).

Biophysical Validation : SPR or ITC to quantify binding affinity (KD) .

[Basic] How to troubleshoot low yields in final purification steps?

Q. Methodological Answer :

Column Optimization : Adjust silica gel mesh size (e.g., 230–400 mesh) and gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5).

Acid-Base Extraction : For amine-containing compounds, use HCl (1M) to protonate and isolate from organic layers .

Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to improve crystal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.